molecular formula C15H21N3OS B11469675 5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine

5-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pentan-1-amine

Cat. No.: B11469675
M. Wt: 291.4 g/mol
InChI Key: QNVHEVQTIYDOTL-UHFFFAOYSA-N
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Description

5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group, a sulfanyl group, and a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole intermediate with a thiol or disulfide compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached via a nucleophilic substitution reaction using a suitable aryl halide and a base.

    Formation of the Pentan-1-Amine Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfanyl group, potentially leading to ring opening or the formation of thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced oxadiazole derivatives

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. The presence of the sulfanyl and amine groups may enhance its interaction with biological targets, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE is explored for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE involves its interaction with specific molecular targets. The oxadiazole ring and the sulfanyl group can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins. This can lead to the modulation of biological pathways, resulting in various pharmacological effects. The amine group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-{[(PHENYLMETHYL)SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE
  • 5-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE
  • 5-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE

Uniqueness

The uniqueness of 5-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PENTAN-1-AMINE lies in the specific arrangement of its functional groups. The presence of the 3-methylphenyl group, the sulfanyl group, and the pentan-1-amine chain provides a distinct chemical profile that can influence its reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine

InChI

InChI=1S/C15H21N3OS/c1-12-6-5-7-13(10-12)11-20-15-18-17-14(19-15)8-3-2-4-9-16/h5-7,10H,2-4,8-9,11,16H2,1H3

InChI Key

QNVHEVQTIYDOTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)CCCCCN

Origin of Product

United States

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